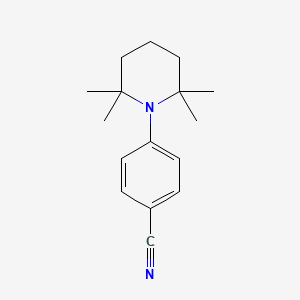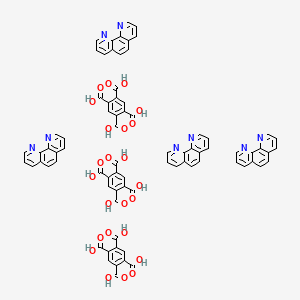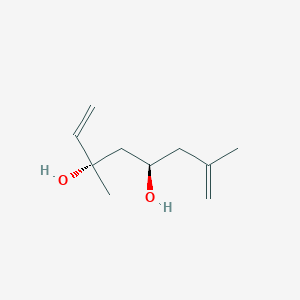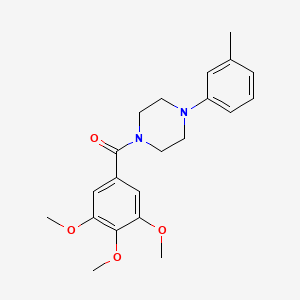
4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile is a chemical compound known for its stability and unique properties. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various chemical reactions and industrial applications due to its robust structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile typically involves the reaction of 2,2,6,6-tetramethylpiperidine with benzonitrile under controlled conditions. The process may include the use of catalysts and specific solvents to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxoammonium salts.
Reduction: The compound can be reduced to its amine form.
Substitution: It can participate in nucleophilic substitution reactions, where the benzonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodobenzene diacetate and copper catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxoammonium salts.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzonitrile derivatives.
Applications De Recherche Scientifique
4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile is widely used in scientific research due to its versatility:
Mécanisme D'action
The mechanism of action of 4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile involves its ability to stabilize free radicals and participate in redox reactions. The compound can interact with molecular targets such as enzymes and proteins, affecting their activity and function. The pathways involved often include electron transfer processes, where the compound acts as an electron donor or acceptor .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in oxidation reactions.
4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (Bobbitt’s Salt): Used as an oxidizing agent in organic synthesis.
Uniqueness
4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile is unique due to its specific structure, which combines the stability of the piperidine ring with the reactivity of the benzonitrile group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Propriétés
Numéro CAS |
923031-70-3 |
|---|---|
Formule moléculaire |
C16H22N2 |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
4-(2,2,6,6-tetramethylpiperidin-1-yl)benzonitrile |
InChI |
InChI=1S/C16H22N2/c1-15(2)10-5-11-16(3,4)18(15)14-8-6-13(12-17)7-9-14/h6-9H,5,10-11H2,1-4H3 |
Clé InChI |
LBZKODYTZFDRFK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(N1C2=CC=C(C=C2)C#N)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B14179959.png)


![4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14179970.png)




![N-[4-Chloro-2-(2,2-dimethylpropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14180009.png)

![tert-Butyl (3S)-3-{[(3-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14180045.png)


![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)
